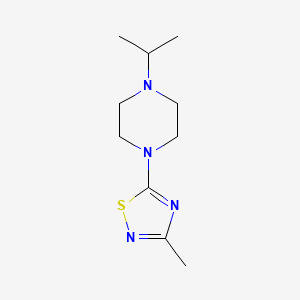

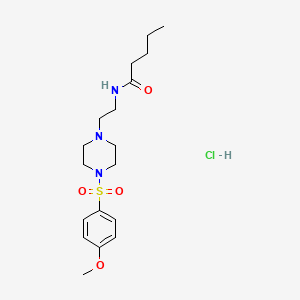

5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole is a chemical compound that has gained attention in scientific research due to its potential use as a drug. This compound has shown promising results in various studies, and its unique structure makes it a valuable tool for further research.

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole:

Antiproliferative Agents

5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole has shown potential as an antiproliferative agent. This compound can inhibit the growth of cancer cells, making it a candidate for cancer treatment research. Studies have demonstrated its ability to interfere with cell division, thereby reducing the proliferation of malignant cells .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens. The presence of the thiadiazole ring is crucial for its activity, as it can disrupt microbial cell walls and inhibit essential enzymes, leading to the death of the pathogens .

Neuroprotective Agents

Research has indicated that 5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising candidate for developing treatments for these conditions .

Anti-inflammatory Agents

The compound has also been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Antioxidant Properties

5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is valuable in the development of supplements and pharmaceuticals aimed at enhancing cellular health .

Antiviral Agents

There is ongoing research into the antiviral potential of this compound. It has shown activity against certain viruses by inhibiting viral replication and disrupting viral protein synthesis. This makes it a potential candidate for developing antiviral drugs .

Enzyme Inhibition

The compound has been found to inhibit various enzymes, which can be useful in treating diseases where enzyme activity is dysregulated. For example, it can inhibit acetylcholinesterase, making it a potential treatment for Alzheimer’s disease by increasing acetylcholine levels in the brain .

Pharmacokinetic Studies

5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for developing effective and safe pharmaceuticals .

Mecanismo De Acción

Target of Action

The primary target of 5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole is the PI3 kinase delta . This kinase is a part of the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation. Abnormal activation of this pathway is often associated with various types of cancers .

Mode of Action

5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole interacts with its target, the PI3 kinase delta, by binding to it . This binding inhibits the kinase’s activity, leading to a decrease in the downstream signaling of the PI3K/AKT/mTOR pathway . This inhibition can result in decreased cell proliferation and survival, particularly in cancer cells where this pathway is often overactive .

Biochemical Pathways

The primary biochemical pathway affected by 5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole is the PI3K/AKT/mTOR pathway . By inhibiting PI3 kinase delta, this compound reduces the activity of this pathway, leading to decreased cell growth and survival . This can have downstream effects on various cellular processes, including cell cycle progression, apoptosis, and protein synthesis .

Result of Action

The molecular and cellular effects of 5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole’s action primarily involve the inhibition of the PI3K/AKT/mTOR pathway . This can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells where this pathway is often overactive . This can potentially result in the reduction of tumor growth and size .

Propiedades

IUPAC Name |

3-methyl-5-(4-propan-2-ylpiperazin-1-yl)-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4S/c1-8(2)13-4-6-14(7-5-13)10-11-9(3)12-15-10/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKYWNFMCWLLQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N2CCN(CC2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Isopropylpiperazin-1-yl)-3-methyl-1,2,4-thiadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde](/img/structure/B2629821.png)

![3-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2629828.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2629830.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2629834.png)

![N-(3,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2629838.png)